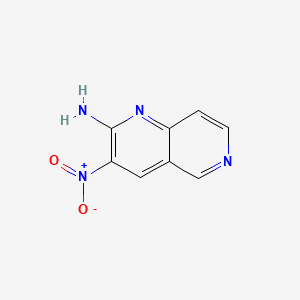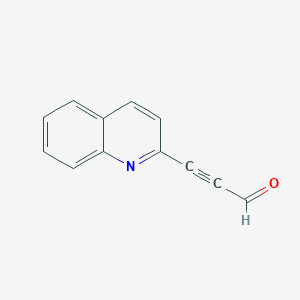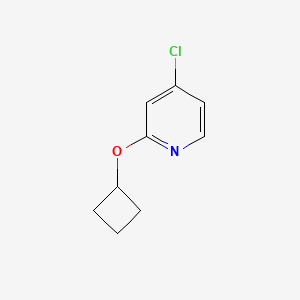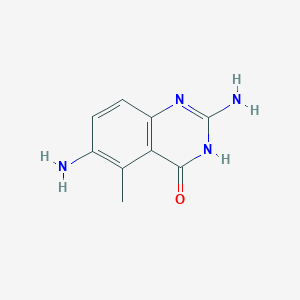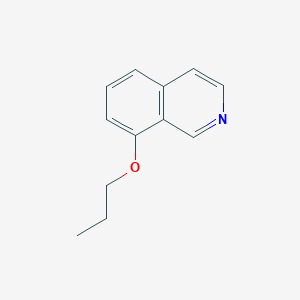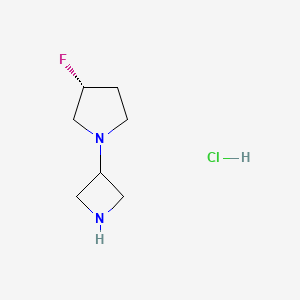
(R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an azetidine ring, a fluoropyrrolidine moiety, and is typically encountered as a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride involves multiple steps, starting from commercially available precursors. The key steps generally include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrrolidine Moiety: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the pyrrolidine ring.
Hydrochloride Salt Formation: The final step typically involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of fluorinated compounds on biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The azetidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Azetidin-3-yl)pyridine hydrochloride
- 3-(Azetidin-3-yl)benzonitrile hydrochloride
- 2-(Azetidin-3-yl)pyrimidine hydrochloride
Uniqueness
®-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride is unique due to the presence of both an azetidine ring and a fluoropyrrolidine moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For example, the fluorine atom can enhance metabolic stability and binding affinity, while the azetidine ring can influence the compound’s overall reactivity and three-dimensional structure.
Propiedades
Fórmula molecular |
C7H14ClFN2 |
|---|---|
Peso molecular |
180.65 g/mol |
Nombre IUPAC |
(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H/t6-;/m1./s1 |
Clave InChI |
DINITQFXNPCYFV-FYZOBXCZSA-N |
SMILES isomérico |
C1CN(C[C@@H]1F)C2CNC2.Cl |
SMILES canónico |
C1CN(CC1F)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
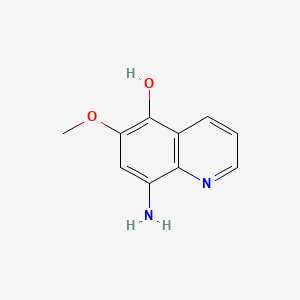
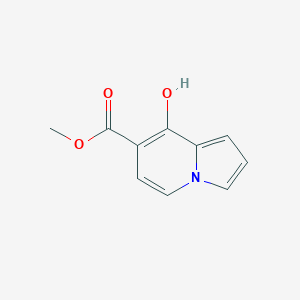
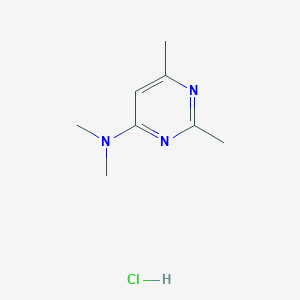
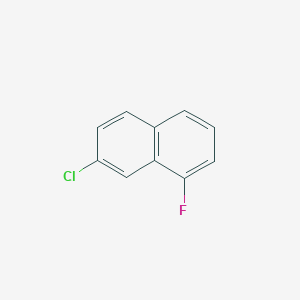


![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
